Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate
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Overview
Description
The compound “Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds and is known for its aromatic properties . The compound also contains a carbamoyl group and a benzoate group, which are common in various organic and bioorganic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) can also be used for analyzing the crystal structures .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by the functional groups present in it. For instance, the carbamoyl group in the compound can undergo various reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups present. For example, the presence of polar groups can influence the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Imaging Applications
Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate and its derivatives have been explored for their potential in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly in the context of Alzheimer's disease. The synthesis of carbon-11-labeled CK1 inhibitors, a category to which this compound relates, illustrates the chemical's role in the development of new imaging agents for neurodegenerative diseases. The process involves the preparation of labeled compounds from their precursors with high radiochemical yield and purity, highlighting the compound's utility in creating effective diagnostic tools (Gao, Wang, & Zheng, 2018).
Crystal Engineering and Phase Transitions
In the realm of crystal engineering, the structural characteristics and phase behavior of related benzyl benzoate derivatives have been studied. For example, the investigation of pressure-induced phase transitions in crystalline structures reveals the adaptability and potential of such compounds in designing materials with specific crystallographic properties. This research provides insights into how the structural modifications of these molecules can influence their phase behavior under different conditions, offering pathways for the development of novel materials with desirable physical properties (Johnstone et al., 2010).
Mechanism of Action
Mode of Action:
Based on related compounds and their mechanisms, we can speculate that “Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate” may act through the following modes:
- Microtubule Disruption : Many anticancer agents target microtubules, which play a crucial role in cell division. By interfering with microtubule dynamics, this compound could disrupt mitosis and lead to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-19(23,14-7-8-15-16(9-14)26-11-25-15)10-20-17(21)12-3-5-13(6-4-12)18(22)24-2/h3-9,23H,10-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWDSNGCXROLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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